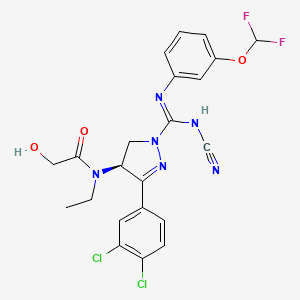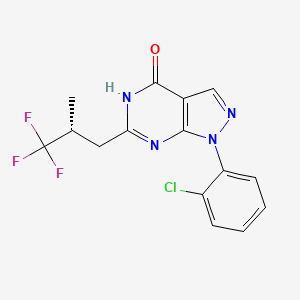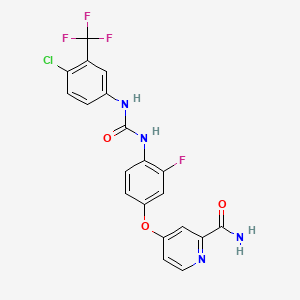![molecular formula C29H35N3O4 B606020 N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol CAS No. 934264-38-7](/img/structure/B606020.png)
N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bentysrepinine, also known as Y-101, is a novel anti-HBV agent inhibiting DNA-HBV and cccDNA activities for the treatment of hepatitis B virus (HBV)-infected hepatitis.
Applications De Recherche Scientifique
Synthesis Development
Hu et al. (2014) developed a practical and scalable synthesis method for the anti-HBV drug N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol (Y101). This improved route did not require purification by column chromatography for all steps and effectively suppressed the formation of impurities, demonstrating its efficiency in large-scale synthesis (Hu et al., 2014).
Impurity Identification and Minimization
Hu et al. (2013) identified and synthesized potential impurities in Y101, a preclinical anti-HBV drug, applying practical strategies to minimize these impurities to meet International Conference on Harmonization standards. This approach can be applied to quality control in Y101 clinical sample manufacture (Hu et al., 2013).
Process Development and Impurity Management
In another study, Hu et al. (2016) detailed the process development of Y101, focusing on identifying and minimizing nine novel process impurities observed during laboratory optimization and bulk synthesis (Hu et al., 2016).
Quality Control in Intermediate Synthesis
Cao Pei-xu (2014) established a method for determining N-(N-benzoyl-O-benzoyl-L-tyrosyl)-L-phenylalaninol (M057), an intermediate for Y101, and three of its impurities using HPLC/MS. This method is used as a standard for quality control of M057 (Cao Pei-xu, 2014).
Comparative Pharmacokinetics and Toxicokinetics
Fan et al. (2019) investigated the pharmacokinetics and toxicokinetics of Y101 in various species, noting significant differences in metabolic profiles between species and identifying monkeys as a suitable animal model for preclinical safety evaluation of Y101 (Fan et al., 2019).
Diagnostic Applications
Arvanitakis and Greenberger (1976) explored the use of a synthetic peptide, N-benzoyl-L-tyrosyl-p-aminobenzoic acid, for diagnosing pancreatic disease, demonstrating its potential as a valuable diagnostic tool (Arvanitakis & Greenberger, 1976).
Propriétés
Numéro CAS |
934264-38-7 |
|---|---|
Nom du produit |
N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol |
Formule moléculaire |
C29H35N3O4 |
Poids moléculaire |
489.616 |
Nom IUPAC |
N-[(2S)-3-[4-[2-(dimethylamino)ethoxy]phenyl]-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C29H35N3O4/c1-32(2)17-18-36-26-15-13-23(14-16-26)20-27(31-28(34)24-11-7-4-8-12-24)29(35)30-25(21-33)19-22-9-5-3-6-10-22/h3-16,25,27,33H,17-21H2,1-2H3,(H,30,35)(H,31,34)/t25-,27-/m0/s1 |
Clé InChI |
XWEMGJQQCSSGPN-BDYUSTAISA-N |
SMILES |
CN(C)CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C3=CC=CC=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Bentysrepinine; Y101; Y-101; Y 101 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5-methoxy-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B605939.png)


![N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B605951.png)


![4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B605955.png)
![3-cyano-N-[2,4-dimethyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-5-(pentafluoro-lambda6-sulfanyl)benzamide](/img/structure/B605956.png)
![N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B605958.png)
![(4S)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B605959.png)
![N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide](/img/structure/B605960.png)